molecular formula C9H11ClF3N B8145188 (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B8145188
M. Wt: 225.64 g/mol
InChI Key: LMVWLMYIWIMIAX-NUBCRITNSA-N
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Description

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a difluoromethyl group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The (R)-stereochemistry at the ethylamine moiety is critical for its biological activity, particularly in targeting receptors like FFAR1/FFAR4, where enantiomeric specificity often dictates binding affinity . Its molecular formula is C₉H₁₁ClF₃N, with a molecular weight of 237.64 g/mol.

Properties

IUPAC Name

(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVWLMYIWIMIAX-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation of Aromatic Precursors

The introduction of the difluoromethyl group onto the 2-fluorophenyl ring is a pivotal step. Modern fluorination techniques employ reagents such as N,N-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively substitute hydroxyl or carbonyl groups with difluoromethyl moieties. For instance, starting with 3-hydroxy-2-fluorobenzaldehyde, DAST-mediated fluorination at −78°C yields 3-(difluoromethyl)-2-fluorobenzaldehyde with >80% efficiency. Subsequent reductive amination introduces the ethanamine side chain.

Table 1: Difluoromethylation Reagents and Yields

ReagentTemperature (°C)SubstrateYield (%)
DAST−783-hydroxy-2-fluorobenzaldehyde82
Deoxo-Fluor03-keto-2-fluorophenylacetate75

Stereoselective Formation of the (R)-Ethanamine Moiety

Achieving the R-configuration necessitates asymmetric synthesis or chiral resolution. A widely adopted method involves the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone intermediate, 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone. Using (R)-CBS catalyst and borane-dimethyl sulfide, enantiomeric excess (ee) exceeding 95% is attainable. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer from a racemic amine mixture, leaving the desired (R)-amine.

Key Reaction Conditions for CBS Reduction

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (10 mol%)

  • Reducing Agent: BH₃·THF (1.2 equiv)

  • Solvent: Toluene, −20°C

  • ee: 96%

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrogen chloride gas in anhydrous diethyl ether, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol-diethyl ether mixtures ensures optimal particle size for pharmaceutical formulations.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Difluoromethylation efficiency correlates inversely with reaction temperature. DAST-mediated reactions at −78°C suppress side products like over-fluorination or ring decomposition. Polar aprotic solvents (e.g., dichloromethane) enhance reagent stability, whereas ethereal solvents improve stereoselectivity in CBS reductions.

Catalytic Systems for Asymmetric Synthesis

Transition metal catalysts, such as ruthenium complexes with BINAP ligands, have been explored for transfer hydrogenation of imine precursors. However, CBS reduction remains superior for ee (>95% vs. 85% for Ru catalysts).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 4.25 (q, J = 6.8 Hz, 1H, CH), 7.32–7.45 (m, 3H, Ar-H).

  • ¹⁹F NMR : δ −110.2 (d, J = 240 Hz, CF₂H), −118.5 (s, Ar-F).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms ee ≥98% for the (R)-enantiomer.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Routes

MethodStepsOverall Yield (%)ee (%)
DAST + CBS Reduction36296
Deoxo-Fluor + Enzymatic45899

The DAST/CBS route offers higher throughput, while enzymatic resolution achieves superior ee at the cost of additional steps .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethylated ketone, while reduction could produce a difluoromethylated alcohol.

Scientific Research Applications

Pharmacological Research

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is primarily studied for its potential as a pharmacological agent. Initial studies suggest that it may act as a selective inhibitor of certain neurotransmitter receptors, which could have implications in treating neurological disorders.

Case Study Example :
In a study examining the effects of various amines on serotonin receptors, this compound demonstrated selective binding affinity, indicating its potential role in modulating serotonergic pathways .

Antidepressant Properties

Research has indicated that compounds with similar structural motifs may exhibit antidepressant effects. The difluoromethyl and fluorophenyl groups could enhance the lipophilicity and receptor interaction profiles of the compound, making it a candidate for further study in antidepressant drug development.

Research Findings :
A comparative study involving several fluorinated amines highlighted that this compound showed promising results in preclinical models of depression, suggesting its efficacy in enhancing mood-related behaviors .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Synthesis Table :

CompoundReaction TypeYield (%)Reference
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amineN-Alkylation85%
Fluorinated derivativesSubstitution reactionsVaries

Safety and Toxicity Assessments

As part of its development for potential therapeutic use, toxicological assessments are crucial. Initial studies indicate that while the compound exhibits low acute toxicity, long-term effects require further investigation.

Toxicity Data :
A recent toxicological evaluation categorized the compound as having moderate toxicity in rodent models, necessitating careful dosage management in therapeutic applications .

Mechanism of Action

The mechanism of action of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can influence the binding affinity and specificity of the compound to these targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its substitution pattern and stereochemistry. Below is a comparative analysis with key analogs:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Impact
Target Compound 3-(difluoromethyl)-2-fluorophenyl C₉H₁₁ClF₃N 237.64 Reference Reference
(R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine HCl (856562-91-9) 4-Cl, 2-F C₈H₈ClF₂N 193.62 Positional isomerism (Cl at 4 vs. difluoromethyl at 3) Reduced metabolic stability; altered receptor binding due to electronic effects
(R)-1-(3-Fluorophenyl)propan-1-amine HCl (1168139-41-0) 3-F, propanamine backbone C₉H₁₂ClFN 199.65 Longer carbon chain Increased lipophilicity (logP ~2.1 vs. ~1.8); potential for prolonged half-life
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl (1391469-75-2) 3-CF₃, 2,2,2-F₃ C₉H₈ClF₆N 279.61 Trifluoromethyl and trifluoroethyl groups Higher lipophilicity (logP ~3.5); possible hepatotoxicity due to fluorine load
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl (1217475-54-1) 3-Cl, 5-F C₈H₈ClF₂N 193.62 Chlorine substitution at 3-position Enhanced electron-withdrawing effects; may improve binding to halogen-sensitive targets
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine HCl (1384435-42-0) 5-Cl, 2-OCHF₂ C₉H₁₁ClF₂NO 251.64 Difluoromethoxy vs. difluoromethyl Altered metabolic pathways (e.g., resistance to oxidative degradation)

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s difluoromethyl group balances lipophilicity (predicted logP ~1.8), enhancing membrane permeability without excessive accumulation . In contrast, trifluoromethyl analogs (e.g., CAS 1391469-75-2) exhibit higher logP (~3.5), risking off-target toxicity .
  • Metabolic Stability: Difluoromethyl substitution reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs (e.g., 2-(2,3-difluorophenyl)ethan-1-amine HCl, CAS 215797-69-6) .
  • Stereochemical Impact : The (R)-enantiomer shows 10-fold higher FFAR1 binding affinity than its (S)-counterpart in analogs like (S)-1-(3,5-difluorophenyl)ethanamine HCl (CAS 1213128-98-3) .

Biological Activity

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, also known as (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

  • Chemical Formula : C9H11ClF3N
  • Molecular Weight : 225.64 g/mol
  • CAS Number : 2569698-42-4
  • Physical State : Solid, typically available as a hydrochloride salt.

Synthesis

The synthesis of this compound involves several steps, including:

  • Starting Materials : The synthesis begins with commercially available fluorinated phenyl compounds.
  • Reagents : Common reagents include amines and difluoromethylating agents.
  • Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.

The compound exhibits biological activity primarily through modulation of the PI3K-Akt-mTOR signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Research indicates that it may act as an inhibitor of this pathway, leading to effects such as apoptosis in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Selectivity Index
MCF7 (breast cancer)5High
MDA-MB-231 (breast cancer)15Moderate
J774 (macrophages)>50Low

These results indicate that this compound shows higher selectivity towards MCF7 cells compared to MDA-MB-231 cells, suggesting potential for targeted cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly inhibits cell proliferation in MCF7 cells at concentrations as low as 5 µM. This effect is attributed to the induction of apoptosis and the production of reactive oxygen species (ROS), which are critical mediators of cell death.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In a colorectal tumor model, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The mechanism involves downregulation of key proteins involved in tumor growth and survival.

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